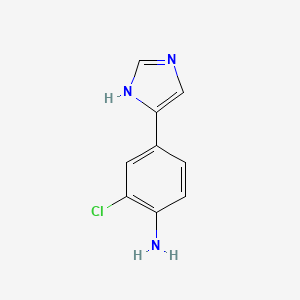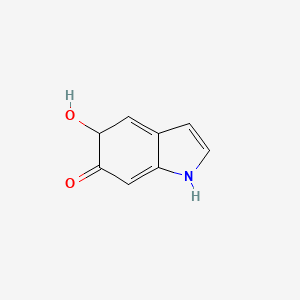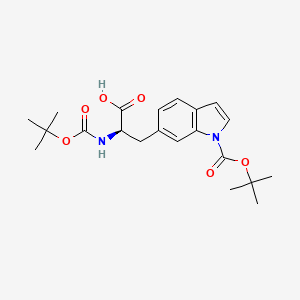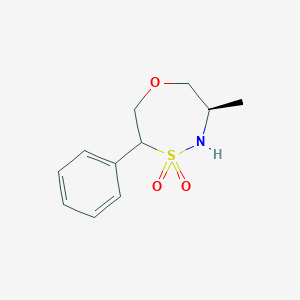
2-chloro-4-(1H-imidazol-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-(1H-imidazol-5-yl)aniline is a compound that features a chloro-substituted aniline ring fused with an imidazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both aniline and imidazole functionalities in the molecule allows it to participate in a wide range of chemical reactions and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(1H-imidazol-5-yl)aniline typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . Another approach involves the condensation of aldehydes with 2-aminobenzylalcohol, followed by reaction with tosylamine to form the desired imidazole derivative .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of magnetic nanoparticles as catalysts to enhance reaction efficiency and selectivity . The choice of solvents, temperature, and reaction time are critical factors that influence the overall yield and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-4-(1H-imidazol-5-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone-imidazole derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinone-imidazole derivatives, while substitution reactions can produce various substituted imidazole derivatives .
Aplicaciones Científicas De Investigación
2-chloro-4-(1H-imidazol-5-yl)aniline has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-chloro-4-(1H-imidazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The imidazole moiety can bind to metal ions and enzymes, inhibiting their activity. This compound may also interact with DNA and proteins, leading to various biological effects . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-5-(1H-imidazol-4-yl)aniline
- 2-chloro-3-(1H-imidazol-5-yl)aniline
- 2-chloro-4-(1H-imidazol-2-yl)aniline
Uniqueness
2-chloro-4-(1H-imidazol-5-yl)aniline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the chloro and imidazole groups allows for distinct interactions with enzymes and other molecular targets, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
89250-38-4 |
|---|---|
Fórmula molecular |
C9H8ClN3 |
Peso molecular |
193.63 g/mol |
Nombre IUPAC |
2-chloro-4-(1H-imidazol-5-yl)aniline |
InChI |
InChI=1S/C9H8ClN3/c10-7-3-6(1-2-8(7)11)9-4-12-5-13-9/h1-5H,11H2,(H,12,13) |
Clave InChI |
FTCYWUBNMJRLNN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=CN=CN2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]-](/img/structure/B12940012.png)



![2-(tert-Butyl) 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B12940044.png)
![Benzoic acid, 3-[3-[3-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12940045.png)

![Methyl 6-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12940056.png)
![5-Amino-3-ethyl-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thione](/img/structure/B12940058.png)

![4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzamide](/img/structure/B12940068.png)
